3-Bromo-4-butylthiophene
Description
3-Bromo-4-butylthiophene is a brominated thiophene derivative with a butyl substituent at the 4-position and a bromine atom at the 3-position of the aromatic ring. Thiophenes are sulfur-containing heterocyclic compounds widely used in organic electronics, pharmaceuticals, and polymer chemistry due to their electron-rich nature and stability. The bromine atom enhances reactivity for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), while the butyl group improves solubility in organic solvents, making the compound valuable in synthetic chemistry and materials science.
Properties
Molecular Formula |
C8H11BrS |
|---|---|
Molecular Weight |
219.14 g/mol |
IUPAC Name |
3-bromo-4-butylthiophene |
InChI |
InChI=1S/C8H11BrS/c1-2-3-4-7-5-10-6-8(7)9/h5-6H,2-4H2,1H3 |
InChI Key |
NFCNLBNYZFRDHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CSC=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₈H₁₁BrS
- Molecular Weight : 219.14 g/mol (estimated).
- Functional Groups : Thiophene (aromatic), bromine (halogen), butyl (alkyl chain).
The following table compares 3-Bromo-4-butylthiophene with structurally or functionally related brominated thiophene derivatives, based on extrapolation from evidence and known substituent effects:
Structural and Functional Differences
Substituent Position Effects: Bromine at the 3-position (as in 3-Bromo-4-butylthiophene) increases reactivity toward electrophilic substitution compared to bromine at the 2- or 4-positions . The butyl group at the 4-position enhances solubility in non-polar solvents, unlike polar groups (e.g., hydroxymethyl in ) or rigid ethynyl systems (e.g., ).
Synthetic Routes: Sonogashira coupling (used in ) could theoretically adapt to synthesize 3-Bromo-4-butylthiophene by substituting ethynylbenzene with a butyl halide.
Reactivity and Applications :
- 3-Bromo-4-butylthiophene : Ideal for polymerization (e.g., conductive polythiophenes) or as a cross-coupling precursor.
- Hydroxymethyl derivative : Suited for hydrophilic applications (e.g., drug delivery) but less stable under acidic conditions.
- Ethylthio-containing ketone : Demonstrates how sulfur-based substituents modify electronic properties for catalysis.
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